molecular formula C11H17Cl2FN2 B1143240 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride CAS No. 169452-20-4

1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride

Cat. No.: B1143240
CAS No.: 169452-20-4
M. Wt: 267.1704832
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a 3-fluorobenzyl group and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a 3-fluorobenzyl halide and the pyrrolidine ring.

    Formation of the Amine Group: The amine group can be introduced through a reductive amination reaction involving an appropriate amine precursor and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Inhibiting Enzymes: Blocking enzyme activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-benzyl)-piperazine dihydrochloride
  • 1-(3-Fluoro-benzyl)-[1,4]diazepane dihydrochloride

Uniqueness

1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a 3-fluorobenzyl group. These features contribute to its distinct chemical properties and potential biological activities, differentiating it from other similar compounds.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEMQTUYEIOTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697955
Record name 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169452-20-4
Record name 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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